

Application Notes and Protocols for AD2765 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: AD2765

Cat. No.: B605173

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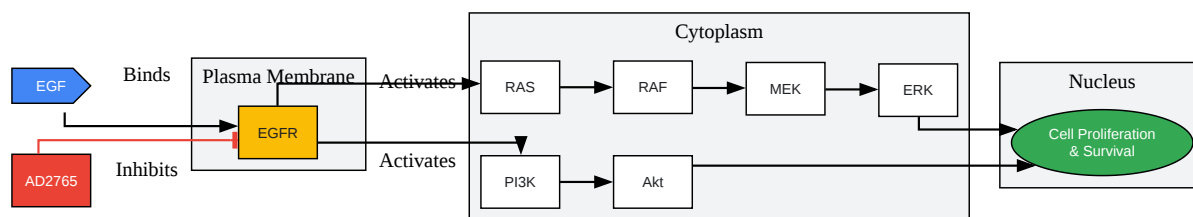
Introduction

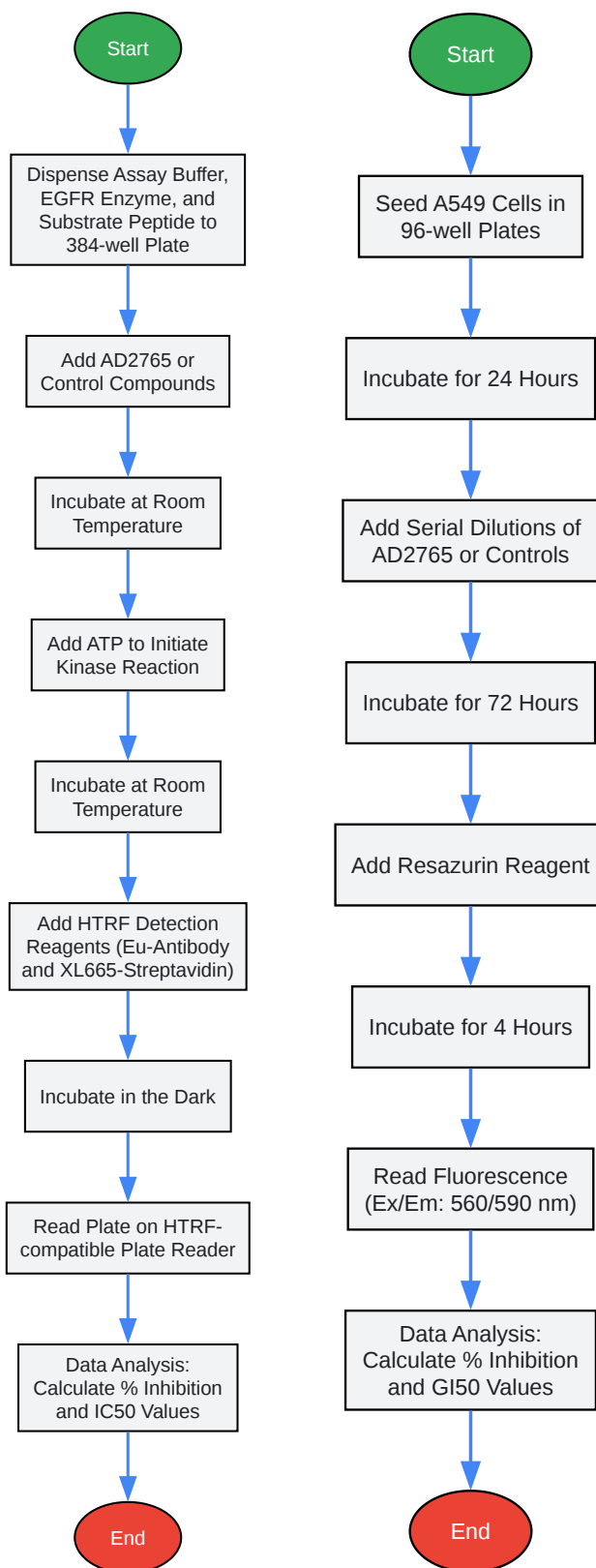
AD2765 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is implicated in the pathogenesis of various human cancers, making it an important therapeutic target.[1]

These application notes provide detailed protocols for the use of **AD2765** in high-throughput screening (HTS) assays to identify and characterize modulators of EGFR activity. The described assays are designed for robustness and scalability, suitable for automated HTS platforms.[2][3]

Mechanism of Action

AD2765 selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[1] This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.





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References

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